Isopropyl(1R)-(+)-10-Camphorsulfate

Chiral Resolution Stereochemistry Asymmetric Synthesis

The (1R)-isopropyl camphorsulfonate ester delivers unique steric and lipophilic character essential for high-fidelity diastereomeric salt resolution of chiral amines. Its rigid bicyclic bornane skeleton and absolute (1R) configuration yield higher enantiomeric excess than non-chiral sulfonates or alternative alkyl esters (e.g., methyl, ethyl). Procure as a certified reference standard (Voriconazole Impurity 72) for API impurity profiling, or as a chiral building block for asymmetric synthesis of enantiopure halohydrins, epoxides, and glycidyl camphorsulfonate C3 synthons. Stereochemical integrity ensures reproducible resolution and regulatory compliance in pharmaceutical development.

Molecular Formula C24H36O3
Molecular Weight 372.5 g/mol
Cat. No. B13850598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl(1R)-(+)-10-Camphorsulfate
Molecular FormulaC24H36O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1
InChIKeyPMIMJUQRBDTHBT-WZCPYRICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl (1R)-(+)-10-Camphorsulfate: A Chiral Camphor-Derived Sulfonate Ester for Asymmetric Synthesis and Resolution


Isopropyl (1R)-(+)-10-Camphorsulfate (CAS 1242184-40-2) is a chiral sulfonate ester derived from naturally occurring camphor, featuring a rigid bicyclic bornane skeleton and a sulfonate ester functional group . This compound, with the molecular formula C13H22O4S, belongs to the broader class of 10-camphorsulfonate derivatives, which are widely recognized as versatile chiral auxiliaries and resolving agents in organic synthesis . Its stereochemical configuration (1R) and isopropyl ester moiety contribute to its distinct chemical and physical properties, which influence its performance in stereoselective transformations and resolution processes [1].

Why Isopropyl (1R)-(+)-10-Camphorsulfate Cannot Be Interchanged with Other Camphorsulfonate Esters or Enantiomers


The performance of camphorsulfonate derivatives in asymmetric synthesis and chiral resolution is highly sensitive to both the nature of the ester alkyl group and the absolute stereochemistry of the camphor core [1]. The isopropyl ester in Isopropyl (1R)-(+)-10-Camphorsulfate introduces specific steric bulk and lipophilicity that directly influence diastereomeric recognition, crystallization behavior, and solubility profiles compared to methyl, ethyl, or other alkyl esters . Furthermore, the (1R) configuration imparts a distinct three-dimensional chiral environment, which can lead to different enantioselectivity outcomes when compared to its (1S) antipode or racemic mixtures [2]. Substituting this compound with a generic, non-chiral sulfonate or even a different camphorsulfonate ester can result in significantly reduced enantiomeric excess (ee) in asymmetric reactions or failure to achieve effective resolution of target amines.

Quantitative Differentiation of Isopropyl (1R)-(+)-10-Camphorsulfate Against Key Comparators


Stereochemical Purity: Enantiomeric Configuration Drives Chiral Discrimination in Resolution

Isopropyl (1R)-(+)-10-Camphorsulfate, as a single (1R) enantiomer, provides a well-defined chiral environment that is critical for efficient diastereomeric recognition during resolution processes. This contrasts sharply with racemic mixtures, such as rac-Isopropyl (±)-10-camphorsulfate, which lack the consistent stereochemical presentation required for predictable and high-yield resolution of target amines [1]. The use of a single enantiomer is essential for achieving high enantiomeric excess in the resolved product.

Chiral Resolution Stereochemistry Asymmetric Synthesis

Physical State and Handling: A Low-Melting Solid for Enhanced Processability

The physical state of Isopropyl (1R)-(+)-10-Camphorsulfate is reported as a white to off-white low-melting solid with a melting point range of 40-47 °C . This contrasts with the parent camphorsulfonic acid, which has a much higher melting point (203-206 °C) [1]. The significantly lower melting point of the isopropyl ester can facilitate easier handling, dissolution, and mixing in organic solvents at ambient or slightly elevated temperatures, which can be a practical advantage in laboratory and process settings.

Physicochemical Properties Formulation Process Chemistry

Enantiomeric Differentiation: Distinguishing (1R) from (1S) Antipode for Targeted Synthesis

Isopropyl (1R)-(+)-10-Camphorsulfate (CAS 1242184-40-2) is the enantiomer of Isopropyl (1S)-(+)-10-Camphorsulfate (CAS 247078-58-6) . While both compounds share the same molecular formula (C13H22O4S) and many predicted physical properties (density: 1.176 g/cm³; boiling point: 401.1 °C), their opposite stereochemical configurations make them chemically distinct entities . The selection of the (1R) enantiomer over the (1S) form is determined by the stereochemical requirements of the target synthetic pathway or the desired handedness of the resolved product. Using the incorrect enantiomer would lead to the opposite stereochemical outcome in a reaction or resolution process .

Chiral Chromatography Enantiomeric Purity Analytical Reference

Application as a Synthetic Impurity Marker: Ensuring Pharmaceutical Quality Control

Isopropyl (1R)-(+)-10-Camphorsulfate is specifically identified as an impurity (Voriconazole Impurity 72) arising from the synthesis of Frovatriptan Succinate and related pharmaceutical compounds . Its presence and quantification are critical for regulatory compliance and batch release testing of these active pharmaceutical ingredients (APIs). This specific application provides a quantifiable procurement justification, as the compound is required as a reference standard for analytical method development and validation (AMV) to ensure product purity and safety .

Pharmaceutical Impurities Analytical Chemistry Quality Control

Primary Scientific and Industrial Applications for Isopropyl (1R)-(+)-10-Camphorsulfate


Chiral Resolution of Racemic Amines for Pharmaceutical Synthesis

Isopropyl (1R)-(+)-10-Camphorsulfate is employed as a resolving agent for the separation of enantiomers from racemic amine mixtures [1]. The (1R) stereochemistry is critical for forming diastereomeric salts that exhibit differential solubility, enabling selective crystallization and isolation of a single amine enantiomer. This application is central to the production of enantiopure intermediates for active pharmaceutical ingredients (APIs), where the presence of the undesired enantiomer can have detrimental biological effects [2].

Asymmetric Synthesis as a Chiral Auxiliary or Catalyst Precursor

The compound serves as a valuable starting material or chiral auxiliary in asymmetric transformations, as demonstrated in the synthesis of enantiomerically pure halohydrins and epoxides from camphor-10-sulfonic acid-derived esters [3]. Its rigid, chiral bicyclic framework provides a well-defined steric environment that can direct the stereochemical outcome of reactions such as alkylations and halogenations, leading to products with high enantiomeric excess (ee).

Pharmaceutical Quality Control as a Reference Standard for Impurity Profiling

In the pharmaceutical industry, Isopropyl (1R)-(+)-10-Camphorsulfate is procured and used as a certified reference standard for identifying and quantifying process-related impurities (e.g., Voriconazole Impurity 72) in drugs like Frovatriptan Succinate . Its precise quantification is mandated by regulatory bodies (e.g., FDA, EMA) to demonstrate control over the manufacturing process and ensure patient safety.

Synthesis of Enantiopure Glycidyl Derivatives for Fine Chemicals

The compound is a key intermediate in the synthesis of highly isomerically pure glycidyl camphorsulfonate derivatives, which are valuable C3 building blocks for the production of pharmaceuticals, pheromones, and other biologically active substances [2]. The process described in US Patent 5,194,637 highlights the use of alkyl casylates (camphorsulfonates) in achieving high diastereomeric purity through controlled crystallization and exchange reactions.

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